molecular formula C14H14N2O B2886785 N-[4-(phenylamino)phenyl]acetamide CAS No. 38674-90-7

N-[4-(phenylamino)phenyl]acetamide

Cat. No. B2886785
CAS RN: 38674-90-7
M. Wt: 226.279
InChI Key: QAIADKFUCPEVKW-UHFFFAOYSA-N
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Description

N-[4-(phenylamino)phenyl]acetamide is a chemical compound with the CAS Number: 38674-90-7 . It has a molecular weight of 226.28 . The IUPAC name for this compound is N-(4-anilinophenyl)acetamide .


Molecular Structure Analysis

The InChI code for N-[4-(phenylamino)phenyl]acetamide is 1S/C14H14N2O/c1-11(17)15-13-7-9-14(10-8-13)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

N-[4-(phenylamino)phenyl]acetamide has a melting point of 160-165 degrees Celsius . It has a predicted boiling point of 453.0±28.0 °C and a predicted density of 1.200±0.06 g/cm3 .

Scientific Research Applications

Antioxidant in Lubricants

N-(4-anilinophenyl)acetamide: has been studied for its potential as a novel structural antioxidant in lubricants. The compound is designed to exhibit different antioxidant mechanisms, such as free radical scavenging and hydroperoxide decomposition . It has shown promising results in increasing the incipient oxidation temperature and oxidation induction time of synthetic ester base oils, which are sensitive to oxidation .

Rubber Antioxidant

The compound has been applied in the field of rubber manufacturing as an antioxidant. A specific preparation method for N-(4-anilinophenyl)acetamide as a rubber antioxidant has been patented, highlighting its significance in improving the variety and quality of rubber antioxidant products . This application addresses the need for antioxidants that can protect rubber from aging due to oxidation.

Medicinal Chemistry

In medicinal chemistry, N-(4-anilinophenyl)acetamide serves as a core structure for the synthesis of various derivatives with potential pharmacological activities. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties . The molecular structures of these derivatives are confirmed through various analytical methods, underscoring the compound’s versatility in drug development.

Analgesic Activity

A series of N-phenylacetamide sulphonamides, which include N-(4-anilinophenyl)acetamide derivatives, have been synthesized and evaluated for their analgesic activity. Some derivatives have shown comparable or even superior analgesic effects to paracetamol, indicating the compound’s potential in pain management .

Antioxidant Mechanism Study

The antioxidant behavior of N-(4-anilinophenyl)acetamide derivatives has been a subject of study to understand their intramolecular synergism. This research contributes to the broader understanding of antioxidant mechanisms and the development of highly potent antioxidants with novel action modes .

Synthesis and Characterization

The compound is also significant in the synthesis and characterization of sulfur-containing diphenylamines. These studies involve confirming the structure of synthesized compounds through techniques like NMR, FTIR, MS, and elemental analysis, which are essential steps in the development of new materials and chemicals .

Mechanism of Action

While the specific mechanism of action for N-[4-(phenylamino)phenyl]acetamide is not available, similar compounds have been studied for their antioxidant properties . These compounds can greatly increase the incipient oxidation temperature (IOT) and oxidation induction time (OIT) of certain base oils .

properties

IUPAC Name

N-(4-anilinophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(17)15-13-7-9-14(10-8-13)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIADKFUCPEVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(phenylamino)phenyl]acetamide

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